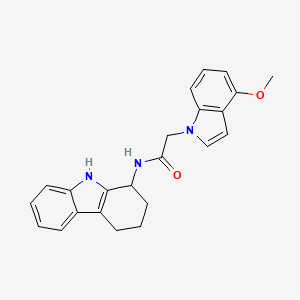

2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its structure combines an indole moiety (with a methoxy group at position 4) and a tetrahydrocarbazole moiety.

- The compound exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.

2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: , is a synthetic organic compound.

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

Chemical Structure and Properties

The compound features an indole moiety linked to a tetrahydrocarbazole structure through an acetamide functional group. This unique combination suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.

Molecular Formula and Weight

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.39 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of tetrahydrocarbazole have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

These results suggest that the presence of the tetrahydrocarbazole scaffold enhances cytotoxicity against cancer cells.

Neuroprotective Effects

Research has also explored the neuroprotective potential of indole derivatives. Indoles are known for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study examining the effects of indole derivatives on neurodegeneration, it was found that compounds similar to 2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide significantly reduced markers of oxidative stress in rodent models of Alzheimer's disease. The mechanism was attributed to the inhibition of amyloid-beta aggregation and modulation of tau phosphorylation pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, such as GSK-3β.

- Modulation of Neurotransmitter Release : The indole structure may interact with serotonin receptors, influencing mood and cognitive function.

- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals.

In Silico Studies

Computational modeling has provided insights into the binding affinities of this compound with various biological targets. Molecular docking studies suggest strong interactions with GSK-3β and other kinases, indicating potential for further development as a therapeutic agent.

Properties

Molecular Formula |

C23H23N3O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(4-methoxyindol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |

InChI |

InChI=1S/C23H23N3O2/c1-28-21-11-5-10-20-17(21)12-13-26(20)14-22(27)24-19-9-4-7-16-15-6-2-3-8-18(15)25-23(16)19/h2-3,5-6,8,10-13,19,25H,4,7,9,14H2,1H3,(H,24,27) |

InChI Key |

LBZGRURPMLPSSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.